molecular formula C7H16N2O2 B15095628 Butanamide, 4-amino-N-(2-methoxyethyl)-

Butanamide, 4-amino-N-(2-methoxyethyl)-

Katalognummer: B15095628
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: IXZGRVOZBMNIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 4-amino-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H16N2O2. It is known for its unique structure, which includes an amino group and a methoxyethyl group attached to the butanamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-amino-N-(2-methoxyethyl)- typically involves the reaction of butanamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of Butanamide, 4-amino-N-(2-methoxyethyl)- with consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, 4-amino-N-(2-methoxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Butanamide, 4-amino-N-(2-methoxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butanamide, 4-amino-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The amino group and methoxyethyl group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butanamide, 4-amino-N-(2-methoxyethyl)- include:

  • Butanamide, 4-amino-N-(2-hydroxyethyl)-
  • Butanamide, 4-amino-N-(2-ethoxyethyl)-
  • Butanamide, 4-amino-N-(2-propoxyethyl)-

Uniqueness

What sets Butanamide, 4-amino-N-(2-methoxyethyl)- apart from these similar compounds is its specific methoxyethyl group, which imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H16N2O2

Molekulargewicht

160.21 g/mol

IUPAC-Name

4-amino-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10)

InChI-Schlüssel

IXZGRVOZBMNIDD-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.